4-Bromo-4'-cyanobenzophenone
Description
4-Bromo-4'-cyanobenzophenone (CAS: 452929-54-3) is a benzophenone derivative featuring a bromine atom at the para position of one benzene ring and a nitrile (CN) group at the para position of the adjacent ring. Its molecular formula is C₁₃H₈BrNO, with a molecular weight of 294.12 g/mol. The compound is characterized by its electron-withdrawing substituents, which influence its electronic properties, solubility, and reactivity. It is primarily utilized as a pharmaceutical intermediate and in organic synthesis for developing bioactive molecules .
Properties
IUPAC Name |
4-(4-bromobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOJWYIXLYAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605608 | |
| Record name | 4-(4-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452929-54-3 | |
| Record name | 4-(4-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-4’-cyanobenzophenone can be achieved through various methods:
Oxidation of Diphenylmethane: One method involves the oxidation of diphenylmethane in the presence of 2,2’-azobis(isobutyronitrile) and oxygen in acetonitrile at 75°C for 32 hours.
Reaction of 4-Cyanobenzoyl Chloride with Bromobenzene: Another method involves treating 4-cyanobenzoyl chloride with bromobenzene.
These methods highlight the versatility of synthetic routes available for producing 4-Bromo-4’-cyanobenzophenone.
Chemical Reactions Analysis
4-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through oxidation reactions.
Substitution: The compound can participate in substitution reactions, particularly involving the bromine atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild and functional group-tolerant conditions.
Common reagents used in these reactions include 2,2’-azobis(isobutyronitrile), oxygen, and various organoboron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-4’-cyanobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical studies to understand the interactions of brominated and nitrile-containing compounds with biological systems.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 4-Bromo-4’-cyanobenzophenone exerts its effects involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-4'-methoxybenzophenone
- Molecular Formula : C₁₄H₁₁BrO₂
- Molecular Weight : 291.14 g/mol
- Substituents : Bromine (4-position), methoxy (OMe, 4'-position).
- Key Properties: The methoxy group is electron-donating, contrasting with the electron-withdrawing cyano group in 4-bromo-4'-cyanobenzophenone. Exhibits >98% purity and is stored under cool conditions to maintain stability . Used as a chemical raw material in industrial synthesis.
- Reactivity : Methoxy groups activate aromatic rings toward electrophilic substitution, whereas bromine directs further substitutions to meta positions.
4-Bromo-4'-fluorobenzophenone
4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
- Molecular Formula: C₂₃H₂₂BrFNO₃
- Molecular Weight : 474.33 g/mol
- Substituents : Bromine (4-position), fluorophenyl (2-position), and a spirocyclic ether-amine group.
- Key Properties :
Structural and Functional Comparison Table
Biological Activity
4-Bromo-4'-cyanobenzophenone is a compound belonging to the benzophenone class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and pharmacological properties based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrN, featuring a bromine atom and a cyano group attached to the benzophenone backbone. This unique structure contributes to its biological activity.
Cytotoxic Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For example, a study assessed its activity against Hep-G2 (human liver carcinoma) and MCF-7 (human breast cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values that suggest potential as an anticancer agent.
Table 1: Cytotoxicity Data of this compound
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity of this compound
Structure-Activity Relationship (SAR)
The biological activity of benzophenone derivatives, including this compound, can be influenced by structural modifications. A study highlighted that the introduction of electron-withdrawing groups such as bromine and cyano enhances cytotoxicity and antimicrobial effectiveness. The presence of these groups facilitates interactions with biological targets, including DNA and proteins.
Case Studies
- Anticancer Evaluation : In a study examining various benzophenone derivatives, it was found that compounds with halogen substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. Specifically, the bromine substitution in this compound was crucial for its activity against drug-resistant cell lines, indicating a potential for overcoming therapeutic resistance in cancer treatments.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzophenone derivatives showed that those with halogen groups had improved activity against both Gram-positive and Gram-negative bacteria. This reinforces the hypothesis that structural modifications can significantly impact biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
